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Compound of Interest

Compound Name:
7-Chloro-4-methoxyquinoline-3-

carboxylic acid

CAS No.: 876708-52-0

Cat. No.: B2981846

Get Quote

CAS No: 876708-52-0 (Acid form) / Related: 26707-52-8 (Core scaffold) Molecular Formula:

C₁₁H₈ClNO₃ Molecular Weight: 237.64 g/mol [1]

Executive Summary & Structural Context
This compound represents a critical "aromatized" intermediate. Unlike the biologically active

fluoroquinolones which exist in the 4-oxo-1,4-dihydro (quinolone) tautomer, this molecule is

fixed in the quinoline (enol ether) form via O-methylation at position 4.

Critical Analytical Challenge: The primary risk in characterizing this compound is distinguishing

it from its N-methylated isomer (1-methyl-4-oxo-quinoline) or its hydrolyzed precursor (4-

hydroxy-quinoline). This guide prioritizes the spectral markers that confirm O-alkylation and the

integrity of the 3-carboxylic acid moiety.

Mass Spectrometry (MS) Profiling
Objective: Confirm molecular weight, chlorine presence, and structural connectivity via

fragmentation logic.
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Ionization & Isotope Pattern[1]
Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion (M⁺): 237.0 (¹⁰⁰%) / 239.0 (³²%).

Diagnostic Feature: The Chlorine Isotope Cluster.

A distinct 3:1 intensity ratio between m/z 237 and 239 confirms the presence of a single

chlorine atom.

Fragmentation Pathway (EI/CID)
The fragmentation follows a predictable "unzipping" of the substituents.

Decarboxylation: Loss of CO₂ or H₂O from the carboxylic acid is the primary pathway.

Demethylation: Loss of the methyl group (from methoxy) or formaldehyde.

Ring Degradation: High-energy fragmentation of the pyridine ring.

Visualization: MS Fragmentation Logic
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Caption: Predicted fragmentation pathway for 7-Chloro-4-methoxyquinoline-3-carboxylic
acid showing primary loss of carboxyl and methyl groups.

Nuclear Magnetic Resonance (NMR)
Objective: Definitive proof of the quinoline aromatic system and O-methylation. Solvent:

DMSO-d₆ (Recommended due to poor solubility of the carboxylic acid in CDCl₃).

¹H-NMR Data Table (400 MHz, DMSO-d₆)
Position

Shift (δ,
ppm)

Multiplicity Integral
Coupling
(Hz)

Structural
Insight

COOH 13.5 - 14.0 Broad Singlet 1H -

Acidic proton;

disappears

with D₂O

shake.

H-2 9.05 - 9.15 Singlet 1H -

Diagnostic:

Highly

deshielded by

N and

COOH.

H-5 8.15 - 8.25 Doublet 1H J ≈ 9.0

Periplasmic

to C-4 OMe;

deshielded.

H-8 8.00 - 8.10 Doublet 1H J ≈ 2.0

Meta-

coupling to H-

6.

H-6 7.60 - 7.70 dd 1H J ≈ 9.0, 2.0
Coupled to H-

5 and H-8.

OCH₃ 4.10 - 4.25 Singlet 3H -

Diagnostic:

Confirms O-

alkylation (N-

Me would be

~3.8 ppm).
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¹³C-NMR Data Summary (100 MHz, DMSO-d₆)
Carbonyl (COOH): ~166.0 ppm.

C-4 (C-OMe): ~162.5 ppm (Deshielded by Oxygen).

C-2 (N=CH): ~152.0 ppm.

Methoxy (OCH₃): ~60-62 ppm. (Note: N-Methyl would appear higher field, ~40-45 ppm).

Infrared Spectroscopy (FT-IR)
Objective: Differentiate functional groups and confirm the "Acid" status vs. "Ester" precursors.

Wavenumber (cm⁻¹) Vibration Mode Interpretation

2800 - 3200 O-H Stretch (Broad)
Characteristic of Carboxylic

Acid dimers.

1690 - 1710 C=O Stretch
Carboxylic Acid carbonyl

(Distinct from Ester ~1730).

1580 - 1600 C=C / C=N Stretch
Quinoline aromatic ring

skeletal vibrations.

1250 - 1280 C-O-C Stretch
Aryl Alkyl Ether (Methoxy

group confirmation).

750 - 800 C-Cl Stretch Aryl Chloride.

Experimental Protocols & Workflow
Analytical Sample Preparation
To ensure reproducibility (Trustworthiness), follow this specific preparation sequence to avoid

aggregation or solubility issues.

Step 1: NMR Sample

Weigh 5-10 mg of the solid acid into a clean vial.
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Add 0.6 mL DMSO-d₆.

Critical: If the solution is cloudy, sonicate for 30 seconds at 25°C. Do not heat excessively to

avoid decarboxylation.

Transfer to a 5mm NMR tube.

Step 2: HPLC-MS Sample

Dissolve 1 mg in 1 mL Acetonitrile (ACN).

Add 1 drop of Formic Acid (to protonate the basic nitrogen and improve ionization).

Filter through a 0.22 µm PTFE filter.

Quality Control Logic (Impurity Profiling)
When synthesizing this compound, common impurities include:

Starting Material: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (Look for absence of OMe

peak in NMR).[2]

N-Alkylated Isomer: 7-Chloro-1-methyl-4-oxo-quinoline-3-carboxylic acid.

Detection: Check NMR for N-Me singlet (~3.8 ppm) vs O-Me singlet (~4.2 ppm).

Decarboxylated Byproduct: 7-Chloro-4-methoxyquinoline.

Detection: Loss of broad COOH peak in NMR; MS shift to M-44.

Analytical Workflow Diagram
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Caption: Sequential analytical workflow ensures solubility issues are addressed before high-

resolution NMR acquisition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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